molecular formula C53H94BFN2NaO14P B8124558 sodium;2-[2-[2-[(4-borono-2-fluorophenyl)methylamino]-2-oxoethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate

sodium;2-[2-[2-[(4-borono-2-fluorophenyl)methylamino]-2-oxoethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate

Cat. No.: B8124558
M. Wt: 1067.1 g/mol
InChI Key: POLXEZCNYPMMLW-UHFFFAOYSA-M
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Description

Sodium;2-[2-[2-[(4-borono-2-fluorophenyl)methylamino]-2-oxoethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate is a complex organic compound that features a boron atom, a fluorine atom, and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-[2-[2-[(4-borono-2-fluorophenyl)methylamino]-2-oxoethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate typically involves multiple steps. The process begins with the preparation of the borono-fluorophenyl intermediate, which is then coupled with an amino-oxoethoxy compound. This intermediate is further reacted with ethoxycarbonylaminoethyl and di(octadecanoyloxy)propyl phosphate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as crystallization, filtration, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[2-[2-[(4-borono-2-fluorophenyl)methylamino]-2-oxoethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of boron and phosphorus.

    Reduction: Reduction reactions can modify the functional groups attached to the boron and phosphate moieties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or phosphates, while reduction can produce borohydrides or phosphines.

Scientific Research Applications

Sodium;2-[2-[2-[(4-borono-2-fluorophenyl)methylamino]-2-oxoethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential as a drug delivery agent and in diagnostic imaging.

    Industry: Utilized in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of sodium;2-[2-[2-[(4-borono-2-fluorophenyl)methylamino]-2-oxoethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The boron atom can form reversible covalent bonds with hydroxyl groups, while the phosphate group can participate in phosphorylation reactions. These interactions can modulate biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Sodium;2-[2-[2-[(4-borono-2-chlorophenyl)methylamino]-2-oxoethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate
  • Sodium;2-[2-[2-[(4-borono-2-bromophenyl)methylamino]-2-oxoethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate

Uniqueness

The unique combination of boron, fluorine, and phosphate groups in sodium;2-[2-[2-[(4-borono-2-fluorophenyl)methylamino]-2-oxoethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate distinguishes it from similar compounds. This structural arrangement imparts specific reactivity and biological activity, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

sodium;2-[2-[2-[(4-borono-2-fluorophenyl)methylamino]-2-oxoethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H95BFN2O14P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51(59)68-43-48(71-52(60)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)44-70-72(64,65)69-38-37-56-53(61)67-40-39-66-45-50(58)57-42-46-35-36-47(54(62)63)41-49(46)55;/h35-36,41,48,62-63H,3-34,37-40,42-45H2,1-2H3,(H,56,61)(H,57,58)(H,64,65);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLXEZCNYPMMLW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CNC(=O)COCCOC(=O)NCCOP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)F)(O)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H94BFN2NaO14P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1067.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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